N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide
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Overview
Description
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide is a chemical compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features a piperidine ring substituted with a thiadiazole moiety and a cinnamamide group, which contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide typically involves the reaction of 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine with cinnamoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the cinnamamide group can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine hydrochloride: This compound shares the thiadiazole and piperidine moieties but lacks the cinnamamide group.
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cyclopentanecarboxamide: Similar structure but with a cyclopentanecarboxamide group instead of a cinnamamide group.
Uniqueness
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide is unique due to the presence of the cinnamamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
(E)-3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-16(7-6-13-4-2-1-3-5-13)18-14-8-10-20(11-9-14)15-12-17-22-19-15/h1-7,12,14H,8-11H2,(H,18,21)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDMSHFYIGVOMB-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C=CC2=CC=CC=C2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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